

physical and chemical properties of 2-Formyl-4-nitrophenoxyacetic acid

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Compound of Interest

Compound Name: 2-Formyl-4-nitrophenoxyacetic acid

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An In-depth Technical Guide to 2-Formyl-4-nitrophenoxyacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Formyl-4-nitrophenoxyacetic acid, a substituted phenoxyacetic acid derivative, is a key intermediate in the synthesis of a variety of heterocyclic compounds with significant potential in medicinal chemistry. Its unique trifunctional architecture, featuring a carboxylic acid, an aldehyde, and a nitro group on a phenoxy scaffold, offers a versatile platform for the construction of complex molecular frameworks. This guide provides a comprehensive overview of the physical and chemical properties of **2-Formyl-4-nitrophenoxyacetic acid**, detailed methodologies for its synthesis and characterization, and insights into its reactivity and applications in the development of novel therapeutic agents.

Introduction

The phenoxyacetic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous established drugs. The introduction of formyl and nitro substituents onto this scaffold, as seen in **2-Formyl-4-nitrophenoxyacetic acid**, significantly influences its chemical reactivity and biological profile. The electron-withdrawing nature of the nitro group and the

reactive aldehyde functionality make this molecule a valuable precursor for a range of chemical transformations, particularly in the synthesis of nitro-substituted benzofurans and other heterocyclic systems. Understanding the fundamental properties of this compound is therefore crucial for its effective utilization in synthetic and drug discovery programs.

Physicochemical Properties

A thorough understanding of the physicochemical properties of **2-Formyl-4-nitrophenoxyacetic acid** is essential for its handling, reaction optimization, and formulation.

General Properties

Property	Value	Source
IUPAC Name	2-(2-Formyl-4-nitrophenoxy)acetic acid	[1]
CAS Number	6965-69-1	[1]
Molecular Formula	C ₉ H ₇ NO ₆	[1]
Molecular Weight	225.15 g/mol	[1]
Appearance	Expected to be a solid, likely pale yellow or crystalline, based on related compounds.	
Melting Point	190-192 °C	

Computed Properties

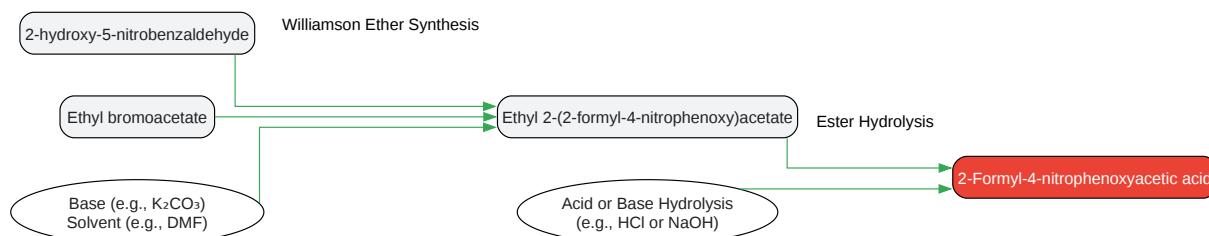
Property	Value	Source
XLogP3	0.8	[1]
Topological Polar Surface Area	109 Å ²	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	6	[1]
Rotatable Bond Count	3	[1]

Synthesis and Purification

The synthesis of **2-Formyl-4-nitrophenoxyacetic acid** is typically achieved through a Williamson ether synthesis, a reliable and well-established method for forming ether linkages.

Synthetic Pathway

The primary route involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with an appropriate haloacetic acid ester, followed by hydrolysis of the resulting ester.



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Synthetic scheme for 2-Formyl-4-nitrophenoxyacetic acid.

Experimental Protocol: Synthesis

Materials:

- 2-hydroxy-5-nitrobenzaldehyde
- Ethyl bromoacetate
- Potassium carbonate (anhydrous)
- Dimethylformamide (DMF)
- Hydrochloric acid (concentrated)

- Sodium hydroxide
- Ethyl acetate
- Brine

Procedure:

- Etherification: To a solution of 2-hydroxy-5-nitrobenzaldehyde in DMF, add anhydrous potassium carbonate. Stir the mixture at room temperature for 30 minutes. Add ethyl bromoacetate dropwise and heat the reaction mixture at 80-90 °C for 4-6 hours, monitoring the reaction progress by TLC.
- Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 2-(2-formyl-4-nitrophenoxy)acetate.
- Hydrolysis: To the crude ester, add a solution of sodium hydroxide in a mixture of ethanol and water. Stir the mixture at room temperature until the ester is completely hydrolyzed (monitor by TLC).
- Acidification and Isolation: Acidify the reaction mixture with concentrated hydrochloric acid to a pH of 2-3. The solid product will precipitate out. Filter the precipitate, wash with cold water, and dry under vacuum to yield **2-Formyl-4-nitrophenoxyacetic acid**.

Purification

The crude product can be purified by recrystallization.^[2] The choice of solvent is critical for obtaining high-purity crystals. A common technique involves dissolving the compound in a hot solvent in which it has high solubility and allowing it to cool slowly, causing the pure compound to crystallize while impurities remain in the solution.^[3] Suitable solvent systems for similar aromatic carboxylic acids include ethanol, benzene, or mixtures of solvents like hexane/acetone or hexane/ethyl acetate.^{[3][4]}

Recrystallization Protocol (General):

- Dissolve the crude **2-Formyl-4-nitrophenoxyacetic acid** in a minimal amount of a suitable hot solvent (e.g., ethanol).
- If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
- Hot filter the solution to remove the charcoal and any insoluble impurities.
- Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
- Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Spectral Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized **2-Formyl-4-nitrophenoxyacetic acid**.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic, aldehyde, methylene, and carboxylic acid protons.

- **Aromatic Protons:** Three protons on the benzene ring will appear as a complex multiplet or as distinct doublets and a doublet of doublets in the range of δ 7.0-8.5 ppm. The exact shifts will be influenced by the positions of the three different substituents.
- **Aldehyde Proton:** A singlet for the formyl proton (-CHO) is expected at a downfield chemical shift, typically between δ 9.5 and 10.5 ppm.^[5]
- **Methylene Protons:** A singlet for the two methylene protons (-O-CH₂-COOH) should appear in the range of δ 4.5-5.0 ppm.
- **Carboxylic Acid Proton:** A broad singlet for the acidic proton (-COOH) will be observed at a very downfield position, typically above δ 10.0 ppm, and its position can be concentration-dependent. This peak will disappear upon D₂O exchange.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will provide information on the different carbon environments within the molecule.

- **Carbonyl Carbons:** The aldehyde carbonyl carbon (C=O) is expected in the range of δ 190-200 ppm, while the carboxylic acid carbonyl carbon should appear between δ 160-185 ppm. [\[6\]](#)
- **Aromatic Carbons:** The six aromatic carbons will resonate in the region of δ 110-160 ppm. The carbons attached to the nitro group and the ether oxygen will be significantly shifted.
- **Methylene Carbon:** The methylene carbon (-O-CH₂-COOH) is expected to appear in the range of δ 60-70 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

- **O-H Stretch (Carboxylic Acid):** A very broad band in the region of 2500-3300 cm^{-1} is characteristic of the hydrogen-bonded O-H group in the carboxylic acid dimer. [\[7\]](#)
- **C-H Stretch (Aromatic and Aldehyde):** Aromatic C-H stretching vibrations are typically observed just above 3000 cm^{-1} , while the aldehyde C-H stretch appears as two weak bands around 2830 and 2720 cm^{-1} . [\[8\]](#)
- **C=O Stretch (Carbonyls):** Two strong, sharp peaks are expected for the carbonyl groups. The carboxylic acid C=O stretch will be around 1700-1725 cm^{-1} , and the aldehyde C=O stretch will be in a similar region, often slightly higher, around 1720-1740 cm^{-1} . [\[7\]](#)[\[9\]](#)
- **N-O Stretch (Nitro Group):** Two strong absorptions are characteristic of the nitro group, typically appearing around 1500-1550 cm^{-1} (asymmetric stretch) and 1340-1380 cm^{-1} (symmetric stretch).
- **C-O Stretch (Ether and Carboxylic Acid):** The C-O stretching vibrations for the ether and carboxylic acid will be present in the fingerprint region, generally between 1000-1300 cm^{-1} . [\[7\]](#)

Mass Spectrometry (Predicted)

Electron impact mass spectrometry (EI-MS) would likely show a molecular ion peak (M^+) at m/z 225. The fragmentation pattern would be complex due to the multiple functional groups.

Expected fragmentation pathways include:

- Loss of a hydroxyl radical (-OH) from the carboxylic acid group (M-17).
- Loss of the carboxyl group (-COOH) (M-45).[\[10\]](#)
- Loss of the formyl group (-CHO) (M-29).[\[10\]](#)
- Cleavage of the ether bond, leading to fragments corresponding to the nitrophenolate and carboxymethyl moieties.
- Loss of the nitro group (-NO₂) (M-46).

Chemical Reactivity and Stability

The chemical reactivity of **2-Formyl-4-nitrophenoxyacetic acid** is dictated by its three functional groups.

Reactivity of the Functional Groups

- Carboxylic Acid: This group can undergo typical reactions such as esterification, amide formation, and reduction to an alcohol. Its acidity allows for salt formation with bases.
- Aldehyde: The aldehyde group is susceptible to nucleophilic attack and can participate in reactions like oxidation to a carboxylic acid, reduction to a primary alcohol, and formation of imines, oximes, and hydrazones.[\[5\]](#) It is generally more reactive than a ketone due to less steric hindrance and greater polarization of the carbonyl group.[\[11\]](#)
- Nitro Group: The nitro group is a strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution. It can be reduced to an amino group, which is a key transformation in the synthesis of many heterocyclic compounds.

Stability and Storage

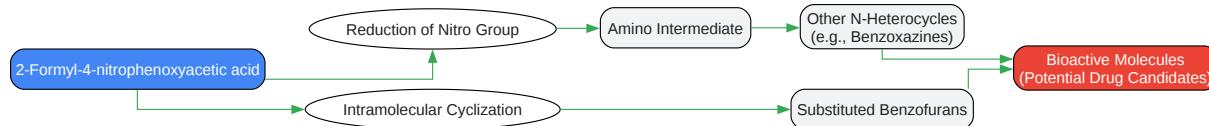
Based on the reactivity of its functional groups, **2-Formyl-4-nitrophenoxyacetic acid** should be stored in a cool, dry, and well-ventilated place, away from strong oxidizing agents, strong bases, and sources of ignition.[12] The aldehyde group can be susceptible to air oxidation over time. It is advisable to store the compound under an inert atmosphere if long-term stability is required.

Applications in Drug Development

The trifunctional nature of **2-Formyl-4-nitrophenoxyacetic acid** makes it a valuable building block in the synthesis of various heterocyclic compounds with potential biological activity.

Synthesis of Heterocyclic Scaffolds

A primary application of this compound is in the synthesis of substituted benzofurans.[13] The aldehyde and the adjacent phenoxyacetic acid moiety can undergo intramolecular cyclization reactions under various conditions. Furthermore, the nitro group can be reduced to an amine, which can then participate in further cyclization reactions to form a variety of nitrogen-containing heterocycles. These heterocyclic cores are prevalent in many classes of therapeutic agents. The synthesis of complex heterocyclic systems is a cornerstone of modern drug discovery.[14][15]



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*Role of **2-Formyl-4-nitrophenoxyacetic acid** in the synthesis of bioactive heterocycles.*

Potential Therapeutic Areas

Derivatives of phenoxyacetic acid have been investigated for a wide range of therapeutic applications, including as anti-inflammatory, antimicrobial, and anticancer agents. The incorporation of the nitro and formyl groups provides handles for further chemical modification

to optimize potency, selectivity, and pharmacokinetic properties. The ability to generate diverse libraries of compounds from this starting material makes it a valuable tool in lead discovery and optimization campaigns.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for **2-Formyl-4-nitrophenoxyacetic acid** is not readily available, the safety precautions can be inferred from the known hazards of its functional groups and related compounds like nitrophenylacetic acids.

- Potential Hazards: Expected to be an irritant to the skin, eyes, and respiratory system.[16] May be harmful if swallowed or inhaled.[12]
- Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.[12][16] Use in a well-ventilated area or with a fume hood.
- Fire and Explosion Hazards: The compound is not expected to be highly flammable, but in case of fire, use appropriate extinguishing media such as carbon dioxide, dry chemical powder, or foam.
- Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

2-Formyl-4-nitrophenoxyacetic acid is a synthetically versatile molecule with significant potential as an intermediate in the preparation of complex heterocyclic compounds for drug discovery. Its well-defined physicochemical properties, coupled with the distinct reactivity of its three functional groups, provide a robust platform for the generation of novel molecular entities. This guide has provided a comprehensive overview of its synthesis, characterization, and chemical properties to aid researchers and scientists in its effective application in their research endeavors.

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